![molecular formula C6H7N3 B1375147 1-(But-3-ynyl)-1H-[1,2,4]triazole CAS No. 933045-04-6](/img/structure/B1375147.png)
1-(But-3-ynyl)-1H-[1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-3-ynyl)-1H-[1,2,4]triazole is a derivative of triazole, a five-membered ring compound containing two carbon and three nitrogen atoms . Triazoles are significant heterocycles that exhibit a wide range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .
Synthesis Analysis
Triazoles are synthesized from various nitrogen sources . This review provides a library of all synthetic routes used in the past 21 years to synthesize 1,2,3-triazoles and their derivatives using various metal catalysts (such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm), organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered ring containing two carbon and three nitrogen atoms . The triazole ring is unsaturated and π-excessive, with a 6π delocalized electron ring system, giving it an aromatic character . All five atoms in the ring are sp2-hybridized .
Chemical Reactions Analysis
Triazoles are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .
Physical And Chemical Properties Analysis
The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C . In a solid state, it exists as a 1:1 mixture of 1H- and 2H-tautomers .
Scientific Research Applications
Organocatalytic Synthesis and Biological Interactions
1H-1,2,4-Triazole derivatives have shown significant interactions with biological systems. For instance, enantioriched 3-(1H-1,2,4-triazol-1-yl)butyl benzoates, a derivative of 1H-1,2,4-Triazole, exhibited strong binding interactions with cytochrome P450-dependent sterol 14alpha-demethylase, a crucial enzyme in sterol biosynthesis (Z. Ming et al., 2009).
Synthetic, Physical, and Chemical Properties
The structural, physical, and chemical properties of 1,2,4-triazoles have been extensively researched. These studies are crucial in modeling new molecules or improving pharmacological properties of existing structures. The 1,2,4-triazole nucleus is known for its broad range of biological effects, including antifungal, antidepressant, anticancer, and hepatoprotective properties (Kaplaushenko et al., 2016).
Antimicrobial Evaluation
1,2,4-Triazole derivatives have been synthesized and evaluated for antimicrobial activities against various strains. Some 1,4-disubstituted 1,2,3-triazoles with aromatic ester functionality displayed significant antibacterial, antitubercular, and antifungal activities, comparing favorably with reference drugs (C. Kaushik et al., 2016).
Supramolecular Interactions
1H-1,2,3-triazoles are renowned for their diverse supramolecular interactions, which have applications in coordination chemistry. Their nitrogen-rich structure allows complexation of anions through various bonding mechanisms. This versatility has led to applications in anion recognition, catalysis, and photochemistry (B. Schulze & U. Schubert, 2014).
Antimycobacterial Agents
The 1H-1,2,3-triazole class has been studied for its potential as antimycobacterial agents, with recent advances showing promise in developing new bioactive chemical entities against diseases like tuberculosis (Daniel Gonzaga et al., 2013).
Proton-Conducting Electrolytes
1H-1,2,4-Triazole has been identified as an effective solvent for enhancing proton conduction in liquid electrolytes and polymer electrolyte membranes, indicating its potential in fuel cell technologies (Siwen Li et al., 2005).
Mechanism of Action
Target of Action
It is known that triazole derivatives have a wide range of biological activities and can interact with various enzymes and receptors .
Mode of Action
Triazole compounds are known to interact with their targets through hydrogen bonding due to the presence of nitrogen atoms in the triazole ring . The but-3-ynyl group may also play a role in the interaction with the target, possibly through hydrophobic interactions.
Biochemical Pathways
Triazole compounds are known to be involved in a wide range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
For example, the triazole ring may enhance absorption and distribution due to its ability to form hydrogen bonds, while the but-3-ynyl group may influence metabolism and excretion due to its lipophilic nature .
Result of Action
Given the wide range of biological activities associated with triazole compounds, it is likely that this compound has multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
1-(But-3-ynyl)-1H-[1,2,4]triazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with α-glucosidase, an enzyme involved in carbohydrate metabolism. This compound has been shown to inhibit α-glucosidase activity, making it a potential candidate for the treatment of Type 2 Diabetes Mellitus . Additionally, this compound exhibits strong binding affinity with various microbial enzymes, contributing to its antibacterial and antifungal properties .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . This compound also affects the production of reactive oxygen species (ROS) in cells, leading to oxidative stress and subsequent cell death in microbial cells . Furthermore, this compound has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. For instance, the inhibition of α-glucosidase by this compound occurs through competitive binding at the enzyme’s active site . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . The presence of the but-3-ynyl group in its structure enhances its binding affinity to various biomolecules, making it a potent inhibitor of several enzymatic reactions .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been extensively studied. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to light and high temperatures can lead to its degradation, resulting in reduced efficacy . In in vitro studies, the long-term effects of this compound on cellular function have shown that it can maintain its inhibitory activity against enzymes and microbial cells for extended periods . In in vivo studies, the compound has demonstrated sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits enzyme activity and microbial growth . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies indicate that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and biotransformation . The compound undergoes hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are essential for the detoxification and elimination of this compound, ensuring its safe use in therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it binds to intracellular proteins and enzymes, influencing their activity and function . The distribution of this compound within tissues is influenced by its lipophilicity and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be transported to the nucleus, where it affects gene expression and DNA replication . The presence of targeting signals and post-translational modifications directs this compound to specific cellular compartments, enhancing its efficacy and specificity .
properties
IUPAC Name |
1-but-3-ynyl-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-2-3-4-9-6-7-5-8-9/h1,5-6H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKZQGQXRVOPEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1C=NC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B1375064.png)
![1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B1375066.png)
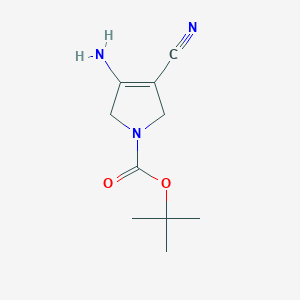
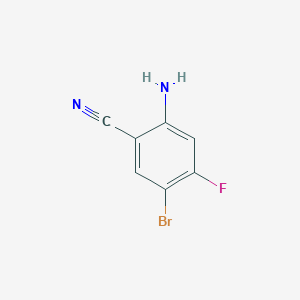

![7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B1375072.png)
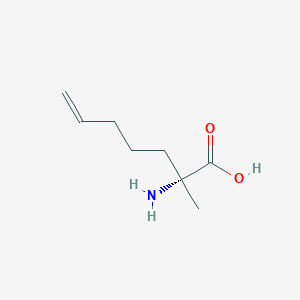
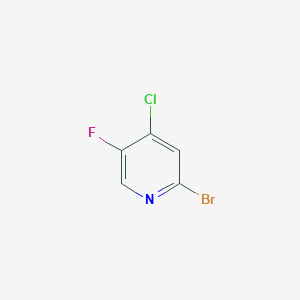
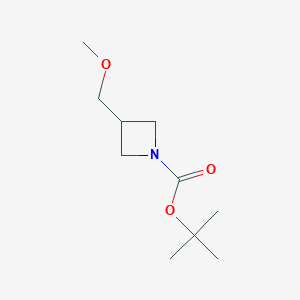

![6-Azaspiro[2.5]octan-4-ol](/img/structure/B1375082.png)
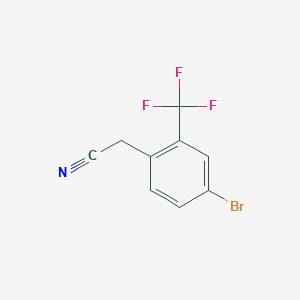

![9-Azaspiro[5.6]dodecane](/img/structure/B1375087.png)